3-Fluoro-5-(pyrrolidin-1-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a fluorine atom at the third position and a pyrrolidine ring at the fifth position. This unique structure imparts distinct chemical and biological properties, making the compound valuable in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. Its chemical identification number is 1707365-56-7, and it is recognized for its potential applications in drug discovery and development due to its ability to interact with specific biological targets.
The synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. A common method includes the reaction of 3-fluoropyridine with pyrrolidine under basic conditions. This reaction is generally facilitated by bases such as sodium hydride or potassium carbonate, which promote the nucleophilic attack of the pyrrolidine on the pyridine ring.
In industrial settings, production methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The incorporation of catalysts and advanced purification techniques, such as chromatography, can significantly improve the efficiency of the synthesis process.
The molecular formula for 3-Fluoro-5-(pyrrolidin-1-yl)pyridine is CHFN. Its structure features a fluorine atom attached to the third carbon of the pyridine ring and a pyrrolidine ring connected at the fifth position.
The compound's molecular weight is approximately 169.21 g/mol. The presence of both fluorine and nitrogen atoms contributes to its unique reactivity profile, which is essential for its applications in organic synthesis and medicinal chemistry.
3-Fluoro-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions:
For oxidation reactions, potassium permanganate in acidic or neutral conditions is often used. Reduction can be achieved using lithium aluminum hydride in anhydrous ether. Nucleophilic substitution typically requires sodium hydride or potassium carbonate in polar aprotic solvents.
The mechanism of action for 3-Fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets modulates their activity, influencing various biological pathways. The precise molecular interactions depend on the specific application and structural characteristics of the compound.
3-Fluoro-5-(pyrrolidin-1-yl)pyridine typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. It exhibits moderate volatility due to the presence of fluorine.
The compound is known for its stability under standard laboratory conditions but can react under specific conditions due to its electrophilic fluorine atom. Its solubility in organic solvents makes it suitable for various chemical reactions.
3-Fluoro-5-(pyrrolidin-1-yl)pyridine has several significant applications:
Pyridine derivatives constitute a privileged scaffold in medicinal chemistry, with a documented history spanning over five decades of therapeutic agent development. Their significance stems from a unique combination of physicochemical properties, including moderate basicity (pKₐ ≈ 5.2), hydrogen-bond accepting capability, and metabolic stability. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, ranks as the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, appearing in approximately 37 clinically used therapeutics [2]. The fusion of pyridine and pyrrolidine frameworks represents a strategic advancement in heterocyclic chemistry, leveraging the complementary properties of both rings. Early examples include nicotinic acetylcholine receptor (nAChR) ligands like N,N-dimethyl-2-(pyridin-3-yloxy)ethan-1-amine, which demonstrated nanomolar affinity (Kᵢ = 24 ± 2.4 nM) for α4β2* nAChR subtypes [7]. This historical foundation established the pyridine-pyrrolidine architecture as a versatile template for central nervous system (CNS) targeting, inspiring contemporary derivatives like 3-fluoro-5-(pyrrolidin-1-yl)pyridine.
The strategic incorporation of fluorine at the pyridine 3-position synergizes with the pyrrolidine nitrogen to enhance target engagement and pharmacokinetic profiles. Fluorination significantly modulates three key parameters: 1) Electron-withdrawing effects that reduce the pyridine ring's basicity, potentially enhancing blood-brain barrier (BBB) penetration; 2) Metabolic stability through blockade of oxidative metabolism at the C3 position; and 3) Molecular recognition via strong dipole interactions and orthogonal hydrogen bonding capabilities. Concurrently, the pyrrolidine moiety contributes essential three-dimensional (3D) structural diversity through pseudorotation—a conformational phenomenon enabling dynamic spatial positioning of substituents [2]. This saturated heterocycle significantly increases sp³-hybridized character compared to planar aromatics, improving aqueous solubility (LogS = 0.809 for pyrrolidine vs. -0.542 for pyrrole) while maintaining moderate lipophilicity (LogP = 0.459) [2]. The combination creates a balanced profile ideal for CNS targeting, exemplified by compounds such as 5-fluoro-N-[4-(methylcarbamoyl)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-yl]pyridine-2-carboxamide (S963-2892), which displays optimized hydrogen bonding capacity (2 donors, 7 acceptors) and polar surface area (71.94 Ų) [4].
Table 1: Comparative Physicochemical Properties of Key Structural Motifs
Structural Feature | logP | logS | H-bond Donors | H-bond Acceptors | Polar Surface Area (Ų) | Stereogenic Centers |
---|---|---|---|---|---|---|
Pyridine core | 0.750 | -0.175 | 0 | 1 | 13.96 | 0 |
Pyrrolidine moiety | 0.459 | 0.809 | 1.0 | 1.5 | 16.46 | 0-4 possible |
Fluorine substituent | +0.14 | -0.15 | 0 | 1 (as HBA) | ~0 | 0 |
3-Fluoro-5-(pyrrolidin-1-yl)pyridine prototype | 1.20* | -2.0* | 0 | 3 | 25-30* | 0 |
*Estimated values based on structural analogues
The bioactivity profile of 3-fluoro-5-(pyrrolidin-1-yl)pyridine is exquisitely sensitive to regiochemistry and stereoelectronic effects. Positional isomerism significantly impacts target engagement, as demonstrated by the substantially reduced α4β2* nAChR affinity observed when comparing 3-fluoro-5-(pyrrolidin-1-yl)pyridine (target compound) with its 2-fluoro-4-(pyrrolidin-1-yl)pyridine isomer (CAS# 1352318-60-5) [5]. This divergence arises from altered hydrogen-bonding geometry and dipole orientation relative to biological targets. Furthermore, while the parent compound lacks chiral centers, closely related derivatives incorporating stereochemistry at the pyrrolidine 2-position demonstrate pronounced enantioselective effects. For instance, (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS# 1260845-74-6) exhibits distinct pharmacological properties compared to its (S)-enantiomer, emphasizing the significance of three-dimensional spatial arrangement in target recognition [9]. The conformational flexibility of the pyrrolidine ring enables dynamic pharmacophore projection, allowing the molecule to adopt multiple bioactive conformations through pseudorotation (energy barrier ≈ 8-12 kJ/mol) [2]. This contrasts sharply with rigid aromatic systems, providing superior adaptability for binding pocket accommodation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7